molecular formula C17H17F3N10 B2522037 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine CAS No. 2380188-00-9

1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine

Cat. No.: B2522037
CAS No.: 2380188-00-9
M. Wt: 418.388
InChI Key: MNHDSXHBUWYZAA-UHFFFAOYSA-N
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Description

1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine is a complex heterocyclic compound. This compound features a unique combination of pyrazolo[3,4-d]pyrimidine and triazolo[4,3-b]pyridazine moieties, which are known for their significant biological activities. The presence of these heterocyclic rings makes this compound a potential candidate for various scientific research applications, particularly in medicinal chemistry.

Preparation Methods

The synthesis of 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine involves multiple steps. One common synthetic route includes the following steps:

    Formation of Pyrazolo[3,4-d]pyrimidine Core: This step typically involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Triazolo[4,3-b]pyridazine Moiety: This step involves the formation of the triazolo[4,3-b]pyridazine ring system through cyclization reactions.

    Coupling with Piperazine: The final step involves coupling the synthesized heterocyclic systems with piperazine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry.

Chemical Reactions Analysis

1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine can be compared with other similar compounds:

The uniqueness of this compound lies in its combination of these heterocyclic systems, which enhances its biological activity and potential therapeutic applications.

Properties

IUPAC Name

1,6-dimethyl-4-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N10/c1-10-22-14-11(9-21-27(14)2)15(23-10)29-7-5-28(6-8-29)13-4-3-12-24-25-16(17(18,19)20)30(12)26-13/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHDSXHBUWYZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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